molecular formula C10H14O5 B1661123 diethyl 2-formylcyclopropane-1,1-dicarboxylate CAS No. 882-85-9

diethyl 2-formylcyclopropane-1,1-dicarboxylate

Cat. No.: B1661123
CAS No.: 882-85-9
M. Wt: 214.21 g/mol
InChI Key: MWLAEDWMBJEXGH-UHFFFAOYSA-N
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Description

diethyl 2-formylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclopropane, featuring two ester groups and an aldehyde group attached to the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-formylcyclopropane-1,1-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of diethyl 1,1-cyclopropanedicarboxylate with formylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of diethyl 2-formyl-1,1-cyclopropanedicarboxylate may involve large-scale esterification reactions followed by formylation. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

diethyl 2-formylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Scientific Research Applications

diethyl 2-formylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-formyl-1,1-cyclopropanedicarboxylate involves its reactivity with various chemical species. The aldehyde group can form Schiff bases with amines, while the ester groups can undergo hydrolysis or transesterification. These reactions are facilitated by the strain in the cyclopropane ring, which makes it more reactive compared to other cyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,1-cyclopropanedicarboxylate
  • Dimethyl 1,1-cyclopropanedicarboxylate
  • Diethyl 2-formyl-1-cyclopropanecarboxylate

Uniqueness

diethyl 2-formylcyclopropane-1,1-dicarboxylate is unique due to the presence of both ester and aldehyde functional groups on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

diethyl 2-formylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLAEDWMBJEXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336432
Record name Diethyl 2-formyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882-85-9
Record name Diethyl 2-formyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 2-formylcyclopropane-1,1-dicarboxylate
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diethyl 2-formylcyclopropane-1,1-dicarboxylate
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diethyl 2-formylcyclopropane-1,1-dicarboxylate
Reactant of Route 4
diethyl 2-formylcyclopropane-1,1-dicarboxylate
Reactant of Route 5
diethyl 2-formylcyclopropane-1,1-dicarboxylate
Reactant of Route 6
diethyl 2-formylcyclopropane-1,1-dicarboxylate

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